molecular formula C9H10ClNO4S B2879915 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 1291491-12-7

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No. B2879915
CAS RN: 1291491-12-7
M. Wt: 263.69
InChI Key: LNKJPBMDDNYDQQ-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride” is a complex organic compound. It contains a benzene ring which is substituted with a methoxy group, a methylcarbamoyl group, and a sulfonyl chloride group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. The methoxy, methylcarbamoyl, and sulfonyl chloride groups would be attached to this ring .


Chemical Reactions Analysis

Sulfonyl chlorides are typically reactive towards nucleophiles, undergoing substitution reactions to form sulfonamides, sulfonic esters, and sulfonic acids . The reactivity of the other functional groups would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl chloride group would likely make it reactive and potentially hazardous . The methoxy group might influence its solubility in organic solvents .

Scientific Research Applications

Synthesis of Quinazolinone Derivatives

This compound is used in the synthesis of quinazolinone derivatives , which are known for their biological activities. Specifically, it can undergo chlorosulfonation followed by amidation with ammonia gas to produce 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide . These derivatives have been evaluated as potent anti-inflammatory agents with significant COX-2 inhibition .

Development of COX-2 Inhibitors

The presence of para-sulfonamide or para-sulfonylmethane substituents at one of the phenyl rings in diarylheterocycles is essential for COX-2 selectivity and inhibitory potency. The compound can be part of a one-pot reaction sequence for synthesizing sulfonamide-substituted diarylheterocycles , a class of selective COX-2 inhibitors .

Molecular Docking Studies

Molecular docking studies have shown that quinazolinone derivatives possessing a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3, which can be synthesized using 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride , are predicted to have potent COX-2 inhibitory activity .

Anti-Inflammatory Drug Research

The synthesized quinazolinone derivatives from this compound have been reported to exhibit significant anti-inflammatory activity. This makes it a valuable intermediate in the research and development of new anti-inflammatory drugs .

Borate and Sulfonamide Group Chemistry

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: is an organic intermediate with borate and sulfonamide groups that can be synthesized through reactions involving 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride . This highlights its role in the study of compounds with borate and sulfonamide functionalities .

Nucleophilic Reactions and Amidation Processes

The compound is involved in nucleophilic reactions and amidation processes, which are fundamental in organic synthesis. It serves as a building block for various organic intermediates with potential applications in medicinal chemistry .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which are central to many drugs and agrochemicals, can be synthesized using this compound as a starting material. Its reactivity with different nucleophiles allows for the creation of diverse heterocyclic structures .

Pharmaceutical Intermediates

As a sulfonyl chloride, 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is a key intermediate in the pharmaceutical industry for the synthesis of various drugs. Its chemical properties make it suitable for further functionalization, leading to a wide range of pharmaceutical applications .

Safety and Hazards

Sulfonyl chlorides are typically corrosive and can cause burns and eye damage . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its reactivity and the specific context in which it is being used. It could potentially be used as a reagent in the synthesis of other organic compounds, particularly those containing sulfonamide or sulfonic ester functionalities .

properties

IUPAC Name

2-methoxy-5-(methylcarbamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11-9(12)6-3-4-7(15-2)8(5-6)16(10,13)14/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKJPBMDDNYDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride

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